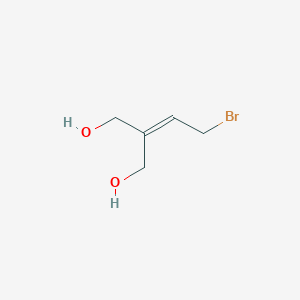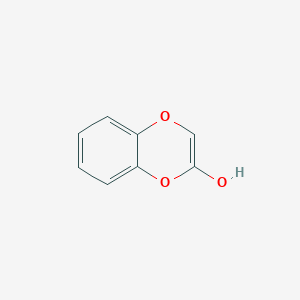
1,4-Benzodioxin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin-2-ol is an organic compound that belongs to the class of benzodioxins. It is characterized by a benzene ring fused with a dioxin ring, where the dioxin ring contains two oxygen atoms. This compound is of significant interest in various fields due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin-2-ol can be synthesized through several methods. One common approach involves the oxidative dimerization of catechols. This method typically uses metal catalysts and specific reaction conditions to achieve the desired product . Another method involves the condensation of epoxide precursors with phenols, which can be facilitated by transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and cascade reactions has been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted benzodioxins, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1,4-Benzodioxin-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a calcium antagonist, it inhibits calcium ion channels, reducing calcium influx into cells. This action can help in relaxing blood vessels and lowering blood pressure . The compound’s interaction with other molecular targets, such as enzymes and receptors, is also being studied to understand its broader biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: Similar in structure but differs in the position of oxygen atoms.
1,3-Benzodioxole: Another related compound with a different ring structure.
Ethylenedioxy: Contains an ethylene bridge between two oxygen atoms.
Uniqueness
1,4-Benzodioxin-2-ol is unique due to its specific dioxin ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
560120-03-8 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5,9H |
Clé InChI |
ASTGEVBNDIEBMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC=C(O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


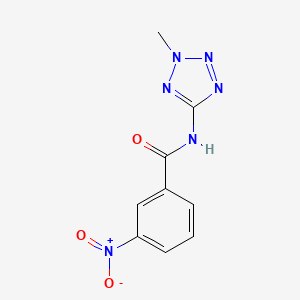
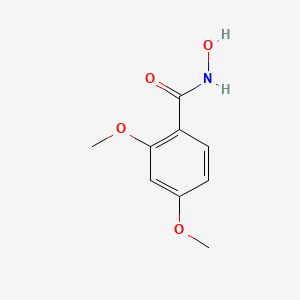
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
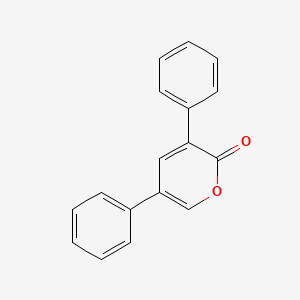
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
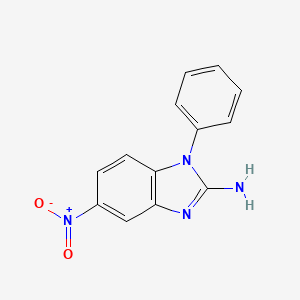
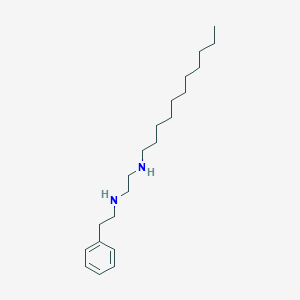
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

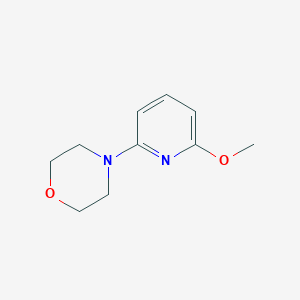
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
